molecular formula C11H12O5 B2763239 Methyl 2-(2-formyl-6-methoxyphenoxy)acetate CAS No. 40359-29-3

Methyl 2-(2-formyl-6-methoxyphenoxy)acetate

Cat. No.: B2763239
CAS No.: 40359-29-3
M. Wt: 224.212
InChI Key: MVRQFGWOFJOWFE-UHFFFAOYSA-N
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Description

Methyl 2-(2-formyl-6-methoxyphenoxy)acetate is an ester derivative featuring a formyl-substituted methoxyphenoxy backbone. It is synthesized via nucleophilic substitution between methyl 2-bromo-2-phenylacetate and o-vanillin (2-hydroxy-3-methoxybenzaldehyde) under basic conditions (K₂CO₃ in DMF) at 92–94°C, yielding white crystals with an 85.10% efficiency . This compound serves as a precursor for phenylacetic acids and benzofuran derivatives through hydrolysis (using 10% KOH/MeOH) and cyclization (via Ac₂O/NaOAc), respectively . Its structural motifs—formyl, methoxy, and ester groups—make it versatile in organic synthesis and pharmaceutical intermediates.

Properties

IUPAC Name

methyl 2-(2-formyl-6-methoxyphenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O5/c1-14-9-5-3-4-8(6-12)11(9)16-7-10(13)15-2/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVRQFGWOFJOWFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OCC(=O)OC)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-formyl-6-methoxyphenoxy)acetate typically involves the reaction of 2-formyl-6-methoxyphenol with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-formyl-6-methoxyphenoxy)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

Intermediate in Chemical Reactions
Methyl 2-(2-formyl-6-methoxyphenoxy)acetate serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

  • Oxidation : Using potassium permanganate in acidic medium.
  • Reduction : Utilizing sodium borohydride in methanol.
  • Substitution : Employing sodium hydride in dimethyl sulfoxide with alkyl halides.

These reactions highlight its versatility and utility in synthesizing other chemical compounds, making it a valuable asset in organic chemistry laboratories .

Medicinal Chemistry

Potential Biological Activities
Research indicates that this compound may exhibit various biological activities. It has been investigated for its potential anti-inflammatory effects and interactions with biological molecules. Understanding these interactions is crucial for assessing the compound's safety and efficacy for therapeutic applications.

In particular, studies have focused on the compound's ability to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation. Preliminary findings suggest that derivatives of this compound could possess anti-inflammatory properties comparable to established drugs like celecoxib .

Biochemical Assays

Role in Biochemical Research
The compound is also used in biochemical assays to study its interactions with proteins and other biomolecules. Such studies are essential for elucidating the mechanism of action of the compound and its derivatives. For instance, research has shown that modifications to the molecular structure can influence biological activity, providing insights into structure-activity relationships (SARs) .

Table 1: Comparison of Chemical Reactions Involving this compound

Reaction TypeReagentConditions
OxidationPotassium permanganateAcidic medium
ReductionSodium borohydrideMethanol
SubstitutionSodium hydrideDimethyl sulfoxide with alkyl halides
Activity TypeCompound TestedResult
Anti-inflammatoryThis compoundInhibition of COX enzymes observed
Structure-Activity Relationship (SAR)Various derivatives testedVariations in activity based on substitutions

Case Studies

  • Synthesis of Anti-inflammatory Agents
    A study explored the synthesis of this compound derivatives and their anti-inflammatory properties. The results indicated that certain derivatives exhibited significant COX-2 inhibition, suggesting potential therapeutic applications .
  • Biochemical Interaction Studies
    Research focusing on the interactions of this compound with various proteins demonstrated its capacity to modulate biological pathways involved in inflammation. These findings underscore its relevance in drug development and biochemical research .

Mechanism of Action

The mechanism of action of Methyl 2-(2-formyl-6-methoxyphenoxy)acetate involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the methoxy and phenoxy groups can engage in various substitution and elimination reactions. These interactions can modulate the activity of enzymes and other proteins, leading to changes in cellular processes and metabolic pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

Methyl 2-(2-chloro-4-formyl-6-methoxyphenoxy)acetate (C₁₁H₁₁ClO₅)
  • Key Differences : Chlorine substitution at the 4-position of the phenyl ring replaces a hydrogen atom, increasing molar mass (258.65 g/mol vs. 238.20 g/mol for the parent compound).
  • However, it may reduce solubility in polar solvents compared to the parent compound .
2-(2-Formyl-6-methoxyphenoxy)propanoic Acid (C₁₁H₁₂O₅)
  • Key Differences: Replacement of the methyl ester with a propanoic acid group introduces a carboxylic acid functionality.
  • Impact : Increased acidity (pKa ~4-5) due to the -COOH group, making it suitable for salt formation or coordination chemistry. This derivative is less volatile and more hydrophilic than the ester counterpart .
Methyl 2-fluoro-2-(2-nitro-5-methoxyphenyl)acetate (C₁₀H₉FNO₅)
  • Key Differences : Fluorine and nitro substituents at the 2- and 5-positions, respectively.
  • Impact : Fluorine’s electronegativity enhances metabolic stability and binding affinity in drug candidates. The nitro group introduces redox activity, useful in prodrug designs .
Methyl 2-phenylacetoacetate (C₁₁H₁₂O₃)
  • Key Differences: A ketone (acetyl) group replaces the formylphenoxy moiety.
  • Impact: The α-ketoester structure enables keto-enol tautomerism, facilitating chelation and participation in Claisen condensations. This compound is a known precursor in illicit drug synthesis (e.g., amphetamines) .

Physicochemical Properties

Compound Molecular Formula Molar Mass (g/mol) Key Functional Groups Solubility (Polarity) Stability
Methyl 2-(2-formyl-6-methoxyphenoxy)acetate C₁₁H₁₂O₅ 224.21 Formyl, methoxy, ester Moderate in MeOH/EtOH Stable under inert
Methyl 2-(2-chloro-4-formyl-6-methoxyphenoxy)acetate C₁₁H₁₁ClO₅ 258.65 Cl, formyl, methoxy, ester Low in H₂O Sensitive to light
2-(2-Formyl-6-methoxyphenoxy)propanoic Acid C₁₁H₁₂O₅ 224.21 Formyl, methoxy, carboxylic acid High in aqueous base Hygroscopic
Methyl 2-fluoro-2-(2-nitro-5-methoxyphenyl)acetate C₁₀H₉FNO₅ 257.18 F, NO₂, methoxy, ester Low in H₂O Oxidizable

Biological Activity

Methyl 2-(2-formyl-6-methoxyphenoxy)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has a unique structure characterized by a formyl group, a methoxy group, and an ester functional group. The molecular formula is C12_{12}H12_{12}O4_{4}, with a molecular weight of approximately 220.23 g/mol. The presence of these functional groups suggests potential reactivity and biological activity.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Anti-inflammatory Activity : Studies have shown that derivatives of this compound can inhibit inflammatory responses, potentially useful in treating conditions like arthritis.
  • Antitumor Activity : Some analogs have demonstrated cytotoxic effects against cancer cell lines, indicating potential as anticancer agents.

Summary of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatoryInhibition of edema in animal models
AntitumorCytotoxicity against MDA-MB-231 breast cancer cells
Apoptosis InductionEnhanced caspase-3 activity at specific concentrations

Case Studies

  • Anti-inflammatory Effects : In a study investigating the anti-inflammatory properties of related compounds, it was found that methyl esters with similar structures significantly reduced inflammation in carrageenan-induced edema models, comparable to standard anti-inflammatory drugs like indomethacin .
  • Antitumor Studies : Research on the cytotoxic effects of this compound analogs revealed that at concentrations around 10 µM, these compounds induced apoptosis in breast cancer cell lines (MDA-MB-231), with morphological changes observed through microscopy .
  • Mechanistic Insights : The mechanism of action for the antitumor effects includes microtubule destabilization and induction of cell cycle arrest at the G2/M phase, leading to increased apoptosis markers such as caspase activation .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate phenolic precursors with acetic anhydride or acetyl chloride under controlled conditions. Analytical techniques such as NMR and mass spectrometry are employed for characterization.

Synthesis Overview

Reaction TypeReagentsConditions
AcetylationAcetic anhydrideRoom temperature
ReductionSodium borohydrideMethanol
SubstitutionSodium hydrideDMSO with alkyl halides

Q & A

Q. What are the standard synthetic routes for preparing Methyl 2-(2-formyl-6-methoxyphenoxy)acetate, and how are reaction conditions optimized?

The synthesis involves nucleophilic substitution between 2-formyl-6-methoxyphenol and methyl bromoacetate under basic conditions. Potassium carbonate (K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF) or acetone, under reflux, is typically employed to drive the reaction. Key optimizations include controlling stoichiometry (excess methyl bromoacetate to minimize di-substitution), reaction temperature (60–80°C), and reaction time (6–12 hours). Post-synthesis purification via column chromatography or recrystallization ensures >90% purity .

Q. How is the structural integrity of this compound confirmed after synthesis?

Multimodal characterization is critical:

  • NMR spectroscopy (1H, 13C) identifies functional groups (e.g., aldehyde proton at δ 9.8–10.2 ppm, methoxy at δ 3.8–3.9 ppm).
  • IR spectroscopy confirms ester (C=O stretch ~1730 cm⁻¹) and aldehyde (C=O stretch ~1700 cm⁻¹) moieties.
  • Mass spectrometry (MS) verifies molecular weight (e.g., [M+H]+ at m/z 253.1).
  • X-ray crystallography (using SHELX or ORTEP ) resolves absolute configuration and bond lengths.

Q. What safety protocols are essential for handling this compound in laboratory settings?

Key precautions include:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.
  • Ventilation: Use a fume hood to avoid inhalation of vapors.
  • First Aid: For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes. Seek medical attention if ingested or inhaled .
  • Storage: In airtight containers, away from light and moisture, at 2–8°C .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental NMR data and computational predictions for this compound?

Discrepancies (e.g., aldehyde proton shifts) may arise from solvent effects, tautomerism, or crystal packing. Strategies include:

  • DFT calculations (B3LYP/6-311+G(d,p)) to simulate NMR shifts in the same solvent.
  • Variable Temperature NMR to detect dynamic equilibria (e.g., keto-enol tautomerism).
  • X-ray crystallography to validate static molecular geometry .

Q. What strategies improve regioselectivity during the alkylation of 2-formyl-6-methoxyphenol with methyl bromoacetate?

To minimize by-products (e.g., di-alkylated derivatives):

  • Protecting Groups: Temporarily block the aldehyde with a trimethylsilyl (TMS) group.
  • Solvent Optimization: Use DMF to enhance nucleophilicity of the phenolic oxygen.
  • Temperature Control: Lower temperatures (40–50°C) reduce competing reactions .

Q. How can the aldehyde group in this compound be selectively functionalized for drug discovery applications?

The aldehyde enables:

  • Schiff base formation with amines (e.g., hydrazines for hydrazone derivatives).
  • Nucleophilic additions (e.g., Grignard reagents for alcohol derivatives).
  • Protection-Deprotection: Use ethylene glycol to form acetals, preserving the aldehyde for later steps .

Q. What experimental approaches analyze the biological activity of derivatives of this compound?

  • Enzyme Assays: Test inhibition of target enzymes (e.g., kinases) using fluorescence-based assays.
  • Cell Viability Studies: MTT assays to screen for cytotoxicity in cancer cell lines.
  • Molecular Docking: Predict binding modes with proteins (e.g., using AutoDock Vina) to guide structural modifications .

Data Contradiction Analysis

Q. How should researchers address inconsistent melting points reported for this compound across studies?

Variations may stem from impurities or polymorphic forms. Solutions include:

  • Recrystallization from different solvents (e.g., ethanol vs. hexane).
  • DSC (Differential Scanning Calorimetry) to identify polymorph transitions.
  • PXRD (Powder X-ray Diffraction) to confirm crystalline phase consistency .

Q. Why might HPLC purity assays contradict NMR integration values?

HPLC may detect non-UV-active impurities (e.g., inorganic salts), while NMR integrates all proton environments. Combine techniques:

  • LC-MS to correlate retention times with molecular weights.
  • Elemental Analysis to verify stoichiometric ratios of C, H, and O .

Methodological Tables

Parameter Optimized Condition Reference
Reaction Temperature60–80°C (reflux)
SolventDMF or acetone
Purification MethodColumn chromatography (SiO₂)
Crystallography SoftwareSHELXL (for structure refinement)

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